2-Fluoro-6-iodo-3-methylbenzoic acid
Overview
Description
2-Fluoro-6-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodo-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the use of potassium bifluoride (KHF2) as an efficient fluorinating agent for organoboronic acids . The reaction typically involves heating the mixture at elevated temperatures and then purifying the product through extraction and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-iodo-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents.
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Quinones.
Reduction: Hydro derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Fluoro-6-iodo-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and radiolabeled compounds for imaging.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodo-3-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s lipophilicity and overall stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methylbenzoic acid
- 3-Fluoro-2-iodo-6-methylbenzoic acid
- 2-Iodo-6-methylbenzoic acid
Uniqueness
2-Fluoro-6-iodo-3-methylbenzoic acid is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding. The compound’s structure allows for versatile applications in various fields of research, making it a valuable tool for scientists .
Properties
IUPAC Name |
2-fluoro-6-iodo-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRLGIOIAJNDJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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